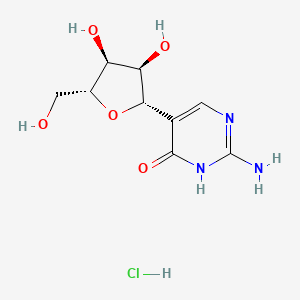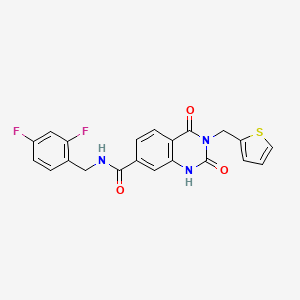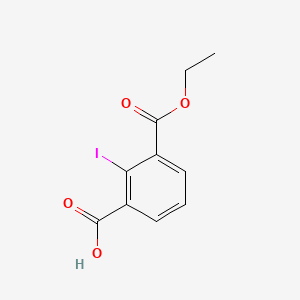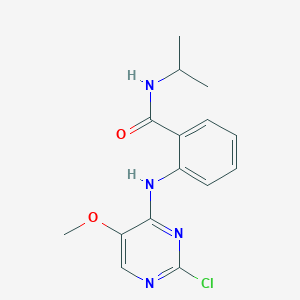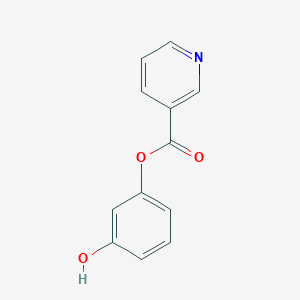
2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclohexadiene ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexa-1,5-diene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, under mild conditions. The reaction proceeds through a borylation process, where the boron atom is introduced into the cyclohexadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety into other boron-containing functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.
科学的研究の応用
2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique boron-containing structure.
Biology and Medicine: Research has explored its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical transformations. The cyclohexadiene ring provides a reactive site for further functionalization, making the compound versatile in different chemical reactions.
類似化合物との比較
Similar Compounds
Cyclohexa-1,4-diene: An isomer of the compound with a different arrangement of double bonds.
1,3-Cyclohexadiene: Another isomer with distinct chemical properties.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar boronic ester with an isopropoxy group instead of the cyclohexadiene ring.
Uniqueness
2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexadiene ring and a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
448211-42-5 |
|---|---|
分子式 |
C12H19BO2 |
分子量 |
206.09 g/mol |
IUPAC名 |
2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h6,8-9H,5,7H2,1-4H3 |
InChIキー |
ANDBJLOLAZQAGI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


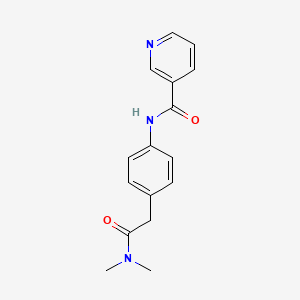
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)

![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)

